(Ferrocenylmethyl)trimethylammonuim bromide
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Overview
Description
(Ferrocenylmethyl)trimethylammonium Bromide is an organic compound containing ammonium and bromide ions. It is widely used as a phase transfer catalyst in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals . This compound facilitates the transfer of reactants between immiscible solvents, enhancing the efficiency of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ferrocenylmethyl)trimethylammonium Bromide typically involves the reaction of ferrocene with trimethylamine and methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for (Ferrocenylmethyl)trimethylammonium Bromide often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (Ferrocenylmethyl)trimethylammonium Bromide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a common reaction in electrochemical studies.
Reduction: The compound can be reduced back to ferrocene from ferrocenium.
Substitution: The ammonium group can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles like hydroxide ions or other halides can be used under mild conditions.
Major Products:
Oxidation: Ferrocenium derivatives.
Reduction: Ferrocene.
Substitution: Substituted ammonium salts.
Scientific Research Applications
(Ferrocenylmethyl)trimethylammonium Bromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Ferrocenylmethyl)trimethylammonium Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible solvents, thereby increasing the rate of reaction. The ferrocene moiety can undergo redox reactions, which are crucial in various electrochemical applications . The ammonium group enhances the solubility of the compound in aqueous and organic solvents, making it versatile for different reaction conditions .
Comparison with Similar Compounds
(Ferrocenylmethyl)trimethylammonium Chloride: Similar structure but with chloride instead of bromide.
(2-Ferrocenyl-ethyl)trimethylammonium Chloride: Contains an ethyl linker instead of a methyl group.
(3-Ferrocenyl-propyl)trimethylammonium Chloride: Contains a propyl linker, offering different electrochemical properties.
Uniqueness: (Ferrocenylmethyl)trimethylammonium Bromide is unique due to its specific combination of ferrocene and ammonium groups, which provide distinct redox properties and solubility characteristics. This makes it particularly effective as a phase transfer catalyst and in electrochemical applications .
Properties
Molecular Formula |
C14H20BrFeN |
---|---|
Molecular Weight |
338.06 g/mol |
InChI |
InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q+1;;;/p-1 |
InChI Key |
BWPWZKMSTIBHDP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-] |
Origin of Product |
United States |
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